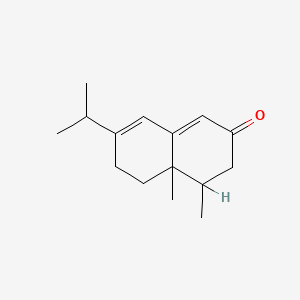
4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their two fused benzene rings, which can be modified with various functional groups. This particular compound features a ketone group at the 2-position and isopropyl and methyl groups at other positions, making it a unique derivative of naphthalene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one typically involves multi-step organic reactions. One common method might include:
Starting Material: A suitable naphthalene derivative.
Functional Group Introduction: Introduction of the isopropyl and methyl groups through Friedel-Crafts alkylation.
Reduction: Partial reduction of the naphthalene ring to introduce tetrahydro functionality.
Ketone Formation: Oxidation of the appropriate position to form the ketone group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol.
Substitution: The isopropyl and methyl groups can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of naphthalene derivatives on biological systems.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as a precursor in the manufacture of dyes, fragrances, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used in drug development, the compound might interact with specific enzymes or receptors in the body. The molecular targets and pathways would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
Tetralin: A partially hydrogenated derivative of naphthalene.
Isopropylnaphthalene: A naphthalene derivative with an isopropyl group.
Uniqueness
4,4a,5,6-Tetrahydro-7-isopropyl-4,4a-dimethylnaphthalene-2(3H)-one is unique due to its specific substitution pattern and the presence of a ketone group, which can impart different chemical and physical properties compared to its analogs.
Properties
CAS No. |
93840-79-0 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4,4a-dimethyl-7-propan-2-yl-3,4,5,6-tetrahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)11(3)7-14(16)9-13(15)8-12/h8-11H,5-7H2,1-4H3 |
InChI Key |
ZMOKITSGSADCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=C2C1(CCC(=C2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















